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Introduction

Cryopreservation is an essential technique for the long-term storage of valuable cell lines,
ensuring their genetic stability and preventing loss due to contamination or unforeseen events.
While dimethyl sulfoxide (DMSO) is a widely used cryoprotectant, its potential toxicity to certain
cell types has prompted research into alternative or supplementary agents. Dextrose, a simple
sugar, has emerged as a promising component in cryopreservation media. It functions as an
extracellular cryoprotectant, mitigating the osmotic stress and cellular dehydration that occur
during the freezing process. These application notes provide detailed protocols and data on the
use of dextrose monohydrate in combination with DMSO for the effective cryopreservation of
cell lines.

Mechanism of Action

Dextrose contributes to the cryoprotective effect primarily through osmotic buffering. During
freezing, as ice crystals form in the extracellular medium, the solute concentration increases,
creating a hypertonic environment. This draws water out of the cells, leading to excessive
dehydration and damage. Dextrose, being a non-penetrating solute, helps to maintain a more
stable osmotic pressure in the extracellular space, reducing the rate and extent of cell
dehydration.[1][2] This, in conjunction with an intracellular cryoprotectant like DMSO, which
lowers the freezing point of the intracellular fluid, provides a synergistic protective effect,
minimizing ice crystal formation both inside and outside the cell.[3]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b7885005?utm_src=pdf-interest
https://www.benchchem.com/product/b7885005?utm_src=pdf-body
https://discovery.ucl.ac.uk/id/eprint/1556251/1/Fuller-B_Cryoprotectants_A%20review%20of%20the%20actions%20and%20applications%20of%20cryoprotective%20solutes_CPA%20Review_A%20final%20version_SW_BFULLER_032817.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7995302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9294745/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7885005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Experimental Data

The following table summarizes a comparative study on the efficacy of different cryoprotectant
solutions on the post-thaw viability and recovery of hematopoietic stem cells. While this study

used trehalose, a disaccharide similar to dextrose, the data provides valuable insights into the
potential benefits of combining a sugar with a reduced concentration of DMSO.

Post-Thaw CD34+ Cell

Cryoprotectant Solution Post-Thaw Viability (%)
Count (x 1015)

10% EG and 2.0% DMSO 92.35+5.26 27.13+451
10% DMSO and 2.0%

89.43+5.12 2457 +5.12
Dextran-40
2.5% DMSO and 30 mmol/L

94.18 + 3.97 30.34+4.78
Trehalose
Control (No Cryoprotectant) 18.13+0.98 6.3+0.51

Data adapted from a study on

umbilical cord blood stem cells.

[4]

Experimental Protocols
Preparation of Dextrose-Based Cryopreservation
Medium (5% Dextrose, 10% DMSO)

This protocol describes the preparation of a cryopreservation medium containing 5% dextrose
and 10% DMSO.

Materials:
o Dextrose Monohydrate (cell culture grade)
o Dimethyl Sulfoxide (DMSO), cell culture grade

¢ Basal medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
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Fetal Bovine Serum (FBS) or other appropriate serum

Sterile conical tubes (50 mL)

Sterile filters (0.22 pm)

Chilled saline solution (e.g., Normosol-R) or Phosphate-Buffered Saline (PBS)[5]
Procedure:
e Prepare 2X Cryopreservation Medium:
o In a sterile 50 mL conical tube, combine the following:
» 4.0 mL of chilled basal medium.
= 4.0 mL of chilled Fetal Bovine Serum (FBS).
= 2.0 mL of DMSO.[5]

o Mix gently by inverting the tube. Be aware that adding DMSO is an exothermic reaction;
using chilled components helps to dissipate heat.[5]

o Prepare 10% Dextrose Stock Solution:
o Dissolve 10 g of dextrose monohydrate in 100 mL of basal medium.
o Sterile-filter the solution using a 0.22 um filter.

e Prepare Final Cryopreservation Medium (1X):
o This step should be performed just before use.

o Combine equal volumes of the 2X Cryopreservation Medium and the 10% Dextrose Stock
Solution. For example, mix 5 mL of the 2X medium with 5 mL of the 10% dextrose solution
to obtain 10 mL of the final medium containing 5% dextrose and 10% DMSO.

Cryopreservation of Adherent Cell Lines
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Materials:

Adherent cells in logarithmic growth phase

e Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

o Trypsin-EDTA or other cell dissociation reagent

o Complete growth medium

o Prepared Dextrose-DMSO Cryopreservation Medium (chilled)

» Sterile cryovials

o Controlled-rate freezing container (e.g., Mr. Frosty)

e -80°C freezer

Liquid nitrogen storage dewar

Procedure:

e Cell Harvest:

[e]

Aspirate the culture medium from the flask.

o

Wash the cell monolayer once with PBS.

[¢]

Add an appropriate volume of Trypsin-EDTA to cover the cell layer and incubate at 37°C
until cells detach.[6]

[¢]

Neutralize the trypsin by adding complete growth medium.

[¢]

Transfer the cell suspension to a sterile conical tube.

e Cell Counting and Centrifugation:

o Perform a cell count and determine viability using a hemocytometer and trypan blue.
Viability should be above 90%.[7]
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o Centrifuge the cell suspension at 150-200 x g for 5 minutes.

o Aspirate the supernatant.

e Resuspension in Cryopreservation Medium:

o Gently resuspend the cell pellet in the chilled Dextrose-DMSO cryopreservation medium to
a final concentration of 1-5 x 1076 cells/mL.[7]

 Aliquoting and Freezing:
o Dispense 1 mL of the cell suspension into each pre-labeled cryovial.[6]

o Place the cryovials into a controlled-rate freezing container. This will ensure a cooling rate
of approximately -1°C per minute.[8]

o Place the container in a -80°C freezer for at least 4 hours, or overnight.[9]
e Long-Term Storage:

o Transfer the cryovials to the vapor phase of a liquid nitrogen dewar for long-term storage.

Thawing of Cryopreserved Cells

Materials:
e Cryovial containing frozen cells

37°C water bath

Complete growth medium (pre-warmed to 37°C)

Sterile conical tube (15 mL)

Centrifuge

Procedure:

e Rapid Thawing:
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o Remove the cryovial from the liquid nitrogen dewar.

o Immediately place the vial in a 37°C water bath, ensuring the cap does not get
submerged.

o Gently agitate the vial until only a small ice crystal remains.[9]

 Dilution and Removal of Cryoprotectant:
o Wipe the outside of the vial with 70% ethanol.

o Under sterile conditions, transfer the thawed cell suspension into a 15 mL conical tube
containing 9 mL of pre-warmed complete growth medium.

o Centrifuge the cells at 150-200 x g for 5 minutes to pellet the cells and remove the
cryopreservation medium.[9]

e Resuspension and Plating:
o Aspirate the supernatant.

o Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete
growth medium.

o Transfer the cell suspension to a new culture flask.
e Incubation:
o Place the flask in a 37°C incubator with 5% CO2.

o Change the medium after 24 hours to remove any residual cryoprotectant and dead cells.

Visualizations
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Caption: Experimental workflow for cryopreservation of cell lines using a dextrose-DMSO
medium.
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Caption: Simplified diagram of the cryoprotective mechanisms of dextrose and DMSO.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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